molecular formula C12H15N5O2 B3014437 methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1021219-82-8

methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B3014437
CAS No.: 1021219-82-8
M. Wt: 261.285
InChI Key: AAFUBYJMXSYFCW-UHFFFAOYSA-N
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Description

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with piperidine-4-carboxylate esters in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development in cancer therapy .

Properties

IUPAC Name

methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUBYJMXSYFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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